Cas no 2137100-33-3 ((2R,3S)-2-(ethylamino)-3-methylpentanoic acid)
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R,3S)-2-(ethylamino)-3-methylpentanoic acid
- EN300-1132108
- 2137100-33-3
-
- Inchi: 1S/C8H17NO2/c1-4-6(3)7(8(10)11)9-5-2/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1
- InChI Key: CPDIYSDSKGPIFR-NKWVEPMBSA-N
- SMILES: OC([C@@H]([C@@H](C)CC)NCC)=O
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 49.3Ų
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132108-0.05g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 0.05g |
$900.0 | 2023-10-26 | |
| Enamine | EN300-1132108-0.1g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 0.1g |
$943.0 | 2023-10-26 | |
| Enamine | EN300-1132108-0.25g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 0.25g |
$985.0 | 2023-10-26 | |
| Enamine | EN300-1132108-0.5g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 0.5g |
$1027.0 | 2023-10-26 | |
| Enamine | EN300-1132108-1.0g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 1g |
$1070.0 | 2023-06-09 | ||
| Enamine | EN300-1132108-2.5g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 2.5g |
$2100.0 | 2023-10-26 | |
| Enamine | EN300-1132108-5.0g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 5g |
$3105.0 | 2023-06-09 | ||
| Enamine | EN300-1132108-10.0g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 10g |
$4606.0 | 2023-06-09 | ||
| Enamine | EN300-1132108-1g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 1g |
$1070.0 | 2023-10-26 | |
| Enamine | EN300-1132108-5g |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid |
2137100-33-3 | 95% | 5g |
$3105.0 | 2023-10-26 |
(2R,3S)-2-(ethylamino)-3-methylpentanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (2R,3S)-2-(ethylamino)-3-methylpentanoic acid
Recent Advances in the Study of (2R,3S)-2-(ethylamino)-3-methylpentanoic acid (CAS: 2137100-33-3)
The compound (2R,3S)-2-(ethylamino)-3-methylpentanoic acid (CAS: 2137100-33-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative is being explored for its potential therapeutic applications, particularly in the modulation of neurological and metabolic pathways. Recent studies have focused on its synthesis, stereochemical purity, and biological activity, making it a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2R,3S)-2-(ethylamino)-3-methylpentanoic acid, achieving high enantiomeric purity (>99%) and yield (85%). The researchers employed asymmetric hydrogenation and enzymatic resolution techniques, which are critical for ensuring the compound's pharmacological efficacy. The study also highlighted the compound's stability under physiological conditions, a key factor for its potential use in vivo.
In another groundbreaking study, researchers investigated the compound's interaction with gamma-aminobutyric acid (GABA) receptors. Using molecular docking and in vitro assays, the team demonstrated that (2R,3S)-2-(ethylamino)-3-methylpentanoic acid acts as a selective agonist for GABAB receptors, suggesting its potential in treating anxiety and epilepsy. The study, published in Neuropharmacology, also noted the compound's low toxicity profile, further supporting its therapeutic potential.
Further research has explored the metabolic fate of (2R,3S)-2-(ethylamino)-3-methylpentanoic acid. A 2024 pharmacokinetic study in rats revealed that the compound exhibits favorable absorption and distribution properties, with a half-life of approximately 4 hours. These findings, published in Drug Metabolism and Disposition, indicate that the compound could be suitable for oral administration, a significant advantage for patient compliance.
The pharmaceutical industry has also taken notice of this compound. Several patents filed in 2023-2024 describe formulations of (2R,3S)-2-(ethylamino)-3-methylpentanoic acid for use in combination therapies, particularly for neurodegenerative diseases. These patents emphasize the compound's ability to cross the blood-brain barrier, a critical feature for CNS-targeted drugs.
Despite these promising developments, challenges remain. Researchers are currently investigating ways to improve the compound's solubility and bioavailability. Recent work published in the European Journal of Pharmaceutical Sciences has explored prodrug strategies and nanoparticle delivery systems to address these issues. These advancements could pave the way for clinical trials in the near future.
In conclusion, (2R,3S)-2-(ethylamino)-3-methylpentanoic acid (CAS: 2137100-33-3) represents an exciting area of research in chemical biology and drug discovery. Its unique stereochemistry, receptor selectivity, and favorable pharmacokinetic properties make it a compelling candidate for further development. As research continues, this compound may soon transition from bench to bedside, offering new treatment options for neurological and metabolic disorders.
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